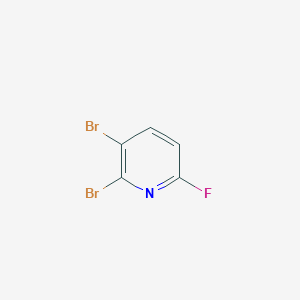

2,3-Dibromo-6-fluoropyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine derivatives are integral to a wide array of chemical disciplines, from the development of life-saving pharmaceuticals to the creation of advanced materials. Their importance stems from the versatile nature of the pyridine ring, which can be readily modified to fine-tune its chemical and physical properties. enpress-publisher.comnih.gov

The pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of clinically approved drugs. rsc.orgresearchgate.net Its presence can enhance the solubility and bioavailability of drug candidates. enpress-publisher.com Pyridine derivatives are found in a diverse range of therapeutic agents, exhibiting activities such as anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.netontosight.ai The ability to easily modify the pyridine ring allows medicinal chemists to systematically alter the structure of a compound to optimize its efficacy and safety profile. enpress-publisher.com

The impact of pyridine derivatives extends to the agricultural sector, where they form the basis of many essential herbicides, insecticides, and fungicides. ontosight.aifortunebusinessinsights.comgrandviewresearch.com Compounds like the insecticide Imidacloprid and the herbicides paraquat (B189505) and diquat (B7796111) are synthesized from pyridine precursors. numberanalytics.comwikipedia.org The development of selective herbicides that target specific weeds while leaving crops unharmed often relies on the unique properties of pyridine-based molecules. grandviewresearch.com

In the realm of materials science, pyridine derivatives are finding increasing use in the development of organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.net Their electron-deficient nature makes them suitable for use as electron-transporting materials in OLEDs. researchgate.netspiedigitallibrary.org By incorporating pyridine units into larger molecular frameworks, scientists can create materials with tailored electronic and photophysical properties, leading to more efficient and stable electronic devices. acs.orgnih.gov

Pyridine and its derivatives are widely employed as ligands in transition metal catalysis. researchgate.net The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing its catalytic activity and selectivity. acs.org Chiral pyridine-containing ligands have been instrumental in the development of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. acs.orgacs.org Furthermore, pyridine derivatives can themselves act as organocatalysts in a variety of chemical transformations. mdpi.com

Unique Reactivity Profiles of Halogenated Pyridines

The introduction of halogen atoms onto the pyridine ring significantly alters its electronic properties and reactivity. Halogenated pyridines are key intermediates in organic synthesis, as the halogen atoms can serve as leaving groups in nucleophilic substitution reactions or as handles for cross-coupling reactions, allowing for the introduction of a wide range of functional groups. chemrxiv.orgnih.gov

The position of substituents on the pyridine ring plays a crucial role in determining the outcome of chemical reactions. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution, with any reaction that does occur tending to happen at the 3-position. nih.gov Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. nih.gov The presence of multiple substituents can lead to complex regiochemical outcomes, and a deep understanding of these effects is essential for the strategic synthesis of multi-substituted pyridines. acs.orgliverpool.ac.uknih.gov The development of methods for the regioselective synthesis of substituted pyridines is an active area of research, with techniques like the addition of Grignard reagents to pyridine N-oxides offering high levels of control. rsc.org

Compound Names Mentioned:

Influence of Halogen Identity and Position on Reactivity

The reactivity of a halogenated pyridine is critically dependent on both the type of halogen (F, Cl, Br, I) and its position on the pyridine ring. These two factors dictate the preferred reaction pathway, be it nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

In Nucleophilic Aromatic Substitution (SNAr) , the reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is key to the reaction rate. The electronegativity of the halogen plays a crucial role, with fluorine being the most effective at stabilizing the intermediate through its strong inductive electron-withdrawing effect. This leads to a general reactivity trend for the leaving group:

F > Cl > Br > I

Therefore, a fluorine atom is typically the most easily displaced by a nucleophile in an SNAr reaction, provided it is at an activated position (ortho or para to the ring nitrogen). For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than the corresponding reaction of 2-chloropyridine. ambeed.combaranlab.org The positions most susceptible to SNAr are the 2- and 4-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. chemicalbook.comresearchgate.net Attack at the 3-position does not allow for this resonance stabilization, making it much less favorable.

In contrast, for metal-catalyzed cross-coupling reactions , which typically involve an oxidative addition step of a metal catalyst (commonly palladium or nickel) to the carbon-halogen bond, the reactivity order is inverted. This process is more dependent on the carbon-halogen bond dissociation energy (BDE). Weaker bonds are easier to break, leading to a faster oxidative addition. The general reactivity trend is:

I > Br > Cl > F

This differential reactivity is a powerful tool for selective synthesis. For example, in a molecule containing both a bromine and a chlorine atom, a Suzuki coupling can often be performed selectively at the carbon-bromine bond, leaving the carbon-chlorine bond intact for subsequent transformations. Similar to SNAr, oxidative addition is generally favored at the electron-deficient 2- and 4-positions of the pyridine ring. prepchem.com

The table below summarizes the influence of halogen identity on the preferred reaction type.

| Reaction Type | Reactivity Trend (Halogen) | Favored Positions | Key Influencing Factor |

| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | 2- (ortho), 4- (para) | Electronegativity / Intermediate Stabilization |

| Metal-Catalyzed Cross-Coupling | I > Br > Cl > F | 2- (ortho), 4- (para) | Bond Dissociation Energy (BDE) |

The presence of multiple halogens or other substituents on the ring can further modulate this reactivity through steric and electronic effects, allowing for highly regioselective functionalization of polyhalogenated pyridines. researchgate.netrsc.org

Overview of 2,3-Dibromo-6-fluoropyridine within the Broader Context of Dihalogenated Pyridines

This compound is a trihalogenated pyridine derivative that presents a unique combination of reactive sites. As a member of the broader class of polyhalogenated pyridines, its chemistry is governed by the principles outlined above, but with a nuanced reactivity profile dictated by the specific arrangement of its three halogen substituents.

The structure of this compound features:

A fluorine atom at the 6-position (ortho to the nitrogen).

A bromine atom at the 2-position (ortho to the nitrogen).

A bromine atom at the 3-position (meta to the nitrogen).

This substitution pattern creates a fascinating case for studying regioselectivity. Based on general principles, the following predictions can be made about its reactivity:

For Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the nitrogen (2-, 4-, and 6-) are the most activated. In this molecule, the 2- and 6-positions are halogenated. Given that fluoride (B91410) is an excellent leaving group in SNAr reactions, nucleophilic attack would be highly likely to occur at the C-6 position, leading to the displacement of the fluorine atom. The C-2 position, bearing a bromine, would be the next most likely site for SNAr, though significantly less reactive than the C-6 position. The C-3 bromine is at a meta position and is therefore not activated towards SNAr and would be expected to be unreactive.

For Metal-Catalyzed Cross-Coupling: The reactivity is governed by the C-X bond strength (I > Br > Cl > F). Therefore, the two C-Br bonds would be expected to be significantly more reactive than the C-F bond. Between the two bromine atoms, the one at the C-2 position is electronically activated by the adjacent nitrogen atom and would be the predicted site for initial oxidative addition in reactions like Suzuki or Sonogashira couplings. The C-3 bromine, being less electronically activated, would likely react under more forcing conditions. The C-F bond would be the least reactive and would typically remain intact during cross-coupling reactions targeting the C-Br bonds.

The combination of a highly reactive site for SNAr (C-6) and two reactive sites for cross-coupling (C-2 and C-3, with C-2 being more reactive) makes this compound a potentially valuable and versatile building block in synthetic chemistry. It allows for a stepwise and regioselective introduction of different substituents onto the pyridine core. For instance, one could envision a synthetic sequence involving a selective Suzuki coupling at the C-2 position, followed by a nucleophilic substitution at the C-6 position, and potentially a further cross-coupling at the C-3 position under different reaction conditions.

While specific research findings on the reactivity of this compound are not extensively detailed in the literature, its utility as a synthetic intermediate is evident from its commercial availability and its use as a starting material for other halogenated pyridines, such as 6-Bromo-2,3-difluoropyridine. The predicted reactivity patterns, based on well-established principles of halogenated pyridine chemistry, are summarized in the table below.

| Position | Halogen | Predicted Reactivity in SNAr | Predicted Reactivity in Cross-Coupling |

| 2 | Br | Moderately Reactive | Highly Reactive |

| 3 | Br | Unreactive | Reactive |

| 6 | F | Highly Reactive | Unreactive |

This differential reactivity highlights the synthetic potential of this compound, allowing for orthogonal functionalization strategies in the synthesis of complex, polysubstituted pyridine derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRKFBHQDMTIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 2,3-Dibromo-6-fluoropyridine, a multi-nuclear approach provides a comprehensive picture of its chemical structure.

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two aromatic protons on the pyridine (B92270) ring. The substitution pattern (bromine at C2 and C3, fluorine at C6) significantly influences the chemical shifts (δ) of the remaining protons at the C4 and C5 positions.

The electron-withdrawing nature of the halogen substituents deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyridine. The proton at the C5 position (H-5) is expected to be coupled to the proton at the C4 position (H-4) and also to the fluorine atom at C6. The proton at C4 is coupled only to H-5. This would result in two distinct multiplets.

H-4: This proton is adjacent to the bromine at C3 and the proton at C5. It is expected to appear as a doublet of doublets due to coupling with H-5 and a smaller long-range coupling to the fluorine at C6.

H-5: This proton is situated between H-4 and the fluorine atom at C6. It is expected to appear as a doublet of doublets due to coupling with H-4 and the fluorine at C6.

The precise chemical shifts can be estimated based on empirical data from similarly substituted pyridines. fluorine1.ru

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.50 - 7.80 | dd | JH4-H5 ≈ 8-9 Hz, JH4-F6 ≈ 1-2 Hz |

| H-5 | 7.00 - 7.30 | dd | JH5-H4 ≈ 8-9 Hz, JH5-F6 ≈ 5-7 Hz |

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are heavily influenced by the electronegativity of the directly attached substituents and their position on the ring. udel.edu

C-2 and C-3: These carbons are directly bonded to bromine atoms. Their signals are expected to be shifted to a lower field but may be broadened. Their exact positions are influenced by the heavy atom effect of bromine.

C-6: This carbon is bonded to the highly electronegative fluorine atom, causing a significant downfield shift. Furthermore, the signal will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JC-F), which is typically large (200-250 Hz). rsc.org

C-4 and C-5: These carbons are bonded to hydrogen. Their chemical shifts will also be influenced by the surrounding halogen substituents. The signals may also exhibit smaller C-F couplings (²JC-F, ³JC-F).

The interpretation relies on established chemical shift ranges for halogenated aromatic compounds and the characteristic splitting patterns induced by fluorine coupling. udel.edureddit.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 | 140 - 145 | d | ³JC2-F6 ≈ 3-5 Hz |

| C-3 | 120 - 125 | d | ⁴JC3-F6 ≈ 1-3 Hz |

| C-4 | 140 - 145 | d | ³JC4-F6 ≈ 15-20 Hz |

| C-5 | 115 - 120 | d | ²JC5-F6 ≈ 30-40 Hz |

| C-6 | 160 - 165 | d | ¹JC6-F6 ≈ 230-250 Hz |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. huji.ac.ilbiophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C6 position.

The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal's multiplicity is determined by couplings to nearby protons. In this case, the fluorine at C6 will couple with the proton at C5 (³JF-H5) and show a smaller, long-range coupling to the proton at C4 (⁴JF-H4). Therefore, the signal is anticipated to appear as a doublet of doublets. The chemical shifts for fluorine in fluoropyridines are typically found in the range of -60 to -170 ppm relative to CFCl₃. fluorine1.rucolorado.edu

To unambiguously assign the proton and carbon signals, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals for H-4 and H-5, confirming their scalar coupling relationship.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons. For instance, the H-4 proton would be expected to show correlations to C-2, C-3, and C-5, while H-5 would show correlations to C-3, C-4, and C-6. These correlations are crucial for assigning the quaternary (non-protonated) carbons.

Kinetic Isotope Effect (KIE) measurements are not typically used for structural elucidation but are a powerful tool for investigating reaction mechanisms. If this compound were to undergo a reaction involving the cleavage of a C-H bond, replacing one of the protons with deuterium (B1214612) could reveal the extent to which that bond is broken in the rate-determining step of the reaction.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of this compound is complex but can be interpreted by assigning specific absorption bands (in IR) or scattering peaks (in Raman) to the fundamental vibrational modes of the molecule. Key expected frequencies include:

C-H Stretching: Aromatic C-H stretching vibrations typically occur in the 3000-3100 cm⁻¹ region.

Pyridine Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of characteristic bands between 1400 and 1600 cm⁻¹. nih.gov

C-F Stretching: The C-F stretching vibration is typically strong in the IR spectrum and is expected to appear in the 1200-1250 cm⁻¹ range for fluoropyridines. researchgate.net

C-Br Stretching: The C-Br stretching vibrations occur at lower frequencies, typically in the 500-650 cm⁻¹ range. researchgate.net

Ring Bending and Deformation Modes: A series of bands at frequencies below 1000 cm⁻¹ corresponds to various in-plane and out-of-plane bending modes of the substituted pyridine ring. nih.gov

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, aiding in the assignment of the experimental spectra. cardiff.ac.uknih.gov

Table 3: Predicted Fundamental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretching | 3000 - 3100 | Medium | Medium |

| Pyridine Ring Stretching | 1400 - 1600 | Strong | Strong |

| C-F Stretching | 1200 - 1250 | Strong | Medium |

| C-H In-plane Bending | 1000 - 1150 | Medium | Weak |

| C-H Out-of-plane Bending | 750 - 900 | Strong | Weak |

| C-Br Stretching | 500 - 650 | Medium | Strong |

Correlation with Molecular Structure and Conformation

The electronic environment of the pyridine ring in this compound is significantly influenced by its substituents. The fluorine atom at the 6-position is strongly electron-withdrawing, which would generally deshield the adjacent carbon and proton. Conversely, the bromine atoms at the 2 and 3-positions also exert an electron-withdrawing inductive effect, but their larger size and polarizability can lead to more complex electronic and steric interactions.

The conformation of the molecule is expected to be planar due to the aromaticity of the pyridine ring. The interplay of the substituents' electronic effects would be reflected in the NMR chemical shifts and coupling constants, providing a detailed picture of the electron distribution within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry would be essential for the unambiguous confirmation of the elemental formula of this compound (C₅H₂Br₂FN). HRMS can measure the mass-to-charge ratio (m/z) with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of this compound can be calculated and compared with the experimental value to confirm its identity.

A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). For a molecule containing two bromine atoms, this results in a characteristic M, M+2, and M+4 isotopic pattern with an intensity ratio of approximately 1:2:1. youtube.com This distinctive pattern is a clear indicator of the presence of two bromine atoms in the molecule.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. chemguide.co.uklibretexts.org For this compound, fragmentation would likely involve the loss of bromine or fluorine atoms, or the cleavage of the pyridine ring. The stability of the resulting fragment ions dictates the observed fragmentation pathway. miamioh.edu The analysis of these fragmentation patterns can help to confirm the positions of the substituents on the pyridine ring. For instance, the loss of a bromine radical (Br•) would be a common fragmentation pathway.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. miamioh.edu

A successful X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the pyridine ring and reveal any minor distortions caused by the bulky bromine substituents. The determined structure would serve as the ultimate confirmation of the compound's connectivity and stereochemistry.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For a molecule like 2,3-Dibromo-6-fluoropyridine, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its fundamental chemical characteristics.

The initial step in a computational study involves geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this process would define the precise bond lengths, bond angles, and dihedral angles. The planarity of the pyridine (B92270) ring is expected to be largely maintained, with minor distortions due to the bulky bromine and electronegative fluorine substituents. The electronic structure analysis would subsequently provide information on the distribution of electrons within the molecule, highlighting the influence of the halogen atoms on the aromatic system.

Illustrative Optimized Geometry Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length (Å) | 1.34 |

| C-Br (ortho) Bond Length (Å) | 1.89 |

| C-Br (meta) Bond Length (Å) | 1.88 |

| N-C2 Bond Length (Å) | 1.33 |

| N-C6 Bond Length (Å) | 1.32 |

| C-N-C Angle (°) | 117.5 |

| F-C6-N Angle (°) | 121.0 |

Hypothetical FMO and Reactivity Descriptor Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.65 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative nitrogen and fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms and potentially the bromine atoms, suggesting sites for nucleophilic interaction.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, after appropriate scaling, can be compared with experimental spectra to confirm the molecular structure. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C-C ring vibrations, and C-halogen stretching. For this compound, characteristic frequencies associated with the C-F and C-Br bonds would be of particular interest for spectroscopic identification.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and the chemical bonds between them.

QTAIM analysis identifies bond critical points (BCPs) in the electron density, which are points of minimum density between two bonded atoms. The properties of the electron density at these BCPs, such as the electron density itself (ρ) and its Laplacian (∇²ρ), provide profound insights into the nature of the chemical bond. For this compound, analyzing the BCPs of the C-C, C-N, C-H, C-F, and C-Br bonds would allow for a quantitative description of their covalent and ionic character. A negative Laplacian value is indicative of a shared-electron (covalent) interaction, while a positive value suggests a closed-shell (ionic or van der Waals) interaction.

Projected QTAIM Data for Selected Bonds

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |

|---|---|---|---|

| C-F | 0.25 | +0.10 | Polar Covalent |

| C-Br | 0.15 | +0.05 | Polar Covalent |

| C-N | 0.30 | -0.95 | Covalent |

Electron Density Distribution and Interatomic Interactions

The arrangement of electrons within a molecule governs its chemical and physical properties. Theoretical calculations, particularly those based on Density Functional Theory (DFT), can map the electron density distribution of this compound, revealing key insights into its bonding and non-bonding interactions. While specific studies on the electron density distribution of this compound are not extensively documented in the literature, general principles from studies on related fluorinated and brominated pyridines can be extrapolated.

The high electronegativity of the fluorine atom at the 6-position is expected to cause a significant polarization of the electron density within the pyridine ring, drawing electron density towards itself. This effect influences the aromatic system and the nature of the carbon-halogen bonds. The two bromine atoms at the 2- and 3-positions also contribute to the complex electronic environment through both inductive and resonance effects. Analysis of the topology of the electron density, often performed using Quantum Theory of Atoms in Molecules (QTAIM), would allow for the characterization of bond critical points and the quantification of the covalent and ionic character of the C-F, C-Br, and C-N bonds. Such an analysis would likely reveal the intricate interplay of halogen bonding and other non-covalent interactions that dictate the molecule's supramolecular chemistry.

Interacting Quantum Atoms (IQA) Analysis

The Interacting Quantum Atoms (IQA) approach is a sophisticated computational method that partitions the total energy of a molecule into intra-atomic and interatomic contributions. This allows for a detailed examination of the energetic components of chemical bonds and non-covalent interactions.

An IQA analysis of this compound would dissect the total energy into the self-energies of each atom (the energy required to deform the atom from its isolated state to its state within the molecule) and the interaction energies between every pair of atoms. This partitioning provides a quantitative measure of the strength and nature of all interactions within the molecule. For instance, the interaction energy between the C2 and Br atoms would quantify the strength of that specific covalent bond. Similarly, the interaction energies between non-bonded atoms, such as the two bromine atoms or the fluorine and a proximate bromine atom, would reveal the magnitude of steric repulsion or potentially attractive non-covalent interactions.

A key advantage of the IQA method is its ability to decompose the interatomic interaction energy into classical electrostatic (Coulombic) and quantum mechanical exchange-correlation components. The electrostatic term reflects the classical attraction or repulsion between the electron densities and nuclei of two atoms, providing insight into the ionic character of the interaction. The exchange-correlation term captures the covalent character, arising from the quantum mechanical effects of electron sharing.

For this compound, this differentiation would be particularly insightful. The C-F bond is expected to have a significant electrostatic component due to the large difference in electronegativity between carbon and fluorine. Conversely, the C-Br bonds would likely exhibit a greater degree of covalent character. The analysis could also quantify the nature of any potential halogen-halogen or halogen-nitrogen interactions within the molecule, which are crucial for understanding its crystal packing and intermolecular recognition properties.

Mechanistic Studies and Reaction Pathway Elucidation

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates that are often difficult to observe experimentally.

Theoretical studies can be employed to model various potential reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. By calculating the potential energy surface for a proposed reaction pathway, computational chemists can identify the transition state structures and determine the activation energies. For SNAr reactions, modeling would likely show that the fluorine atom activates the pyridine ring towards nucleophilic attack, and the positions of the bromine atoms would influence the regioselectivity of the reaction. DFT calculations are a common choice for such mechanistic investigations, providing a good balance between accuracy and computational cost.

The kinetic isotope effect (KIE) is a powerful experimental tool for probing reaction mechanisms, and computational chemistry can predict KIEs to support or challenge proposed mechanisms. The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. By calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species, the KIE can be predicted. For a reaction involving this compound where, for example, a C-H bond is broken in the rate-determining step, substituting the hydrogen with deuterium (B1214612) would be expected to produce a primary KIE. Computational predictions of this effect could provide strong evidence for the involvement of that specific bond in the transition state of the reaction.

Advanced Reactivity and Mechanistic Studies

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic systems, such as halogenated pyridines. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.org The presence of the electronegative nitrogen atom in the pyridine (B92270) ring withdraws electron density, particularly from the ortho (C2, C6) and para (C4) positions, thereby activating these sites for nucleophilic attack. wikipedia.orgnih.gov

In polyhalogenated pyridines like 2,3-Dibromo-6-fluoropyridine, the regioselectivity of SNAr reactions is governed by a combination of electronic and steric factors. The pyridine nitrogen atom inherently activates the C2 and C6 positions towards nucleophilic attack. nih.govbaranlab.org Therefore, substitutions on this compound are expected to occur preferentially at the C6-F or C2-Br positions over the C3-Br position.

The specific site of reaction is further influenced by the nature of the leaving group and the reaction conditions. The high electronegativity of the fluorine atom at C6 makes this position highly electrophilic and susceptible to nucleophilic attack. Conversely, the bromine at C2 is also activated by the adjacent nitrogen. The competition between these sites allows for site-selective functionalization depending on the chosen nucleophile and reaction parameters. For instance, studies on related polyhalogenated heterocycles often show that the most electron-deficient carbon, influenced by both the heteroatom and the specific halogens, will react first. wuxibiology.comwuxiapptec.com

| Position on Pyridine Ring | Substituent | Electronic Activation by Nitrogen | Relative Expected SNAr Reactivity |

|---|---|---|---|

| C6 | -F | Ortho | High |

| C2 | -Br | Ortho | High |

| C3 | -Br | Meta | Low |

A distinctive feature of SNAr reactions is the trend in halogen leaving group ability, which is typically F > Cl ≈ Br > I. wikipedia.orgnih.gov This is the reverse of the trend observed in SN2 reactions, where iodide is the best leaving group. purechemistry.org The reason for this inverted order lies in the rate-determining step of the SNAr mechanism. wikipedia.orgstackexchange.com

| Reaction Type | Halogen Leaving Group Ability Trend | Reason for Trend |

|---|---|---|

| SNAr | F > Cl ≈ Br > I | Rate is determined by nucleophilic attack; high electronegativity of F stabilizes the anionic intermediate. nih.govstackexchange.com |

| SN2 | I > Br > Cl > F | Rate is influenced by C-X bond strength and leaving group stability; I⁻ is a weak base and a good leaving group. purechemistry.org |

The traditional textbook mechanism for SNAr reactions is a two-step, addition-elimination pathway featuring a discrete Meisenheimer intermediate. springernature.comnih.gov However, recent computational and kinetic isotope effect studies have provided compelling evidence that many SNAr reactions, particularly on heterocyclic rings, proceed through a concerted mechanism (cSNAr). springernature.comnih.govstackexchange.com

In a stepwise mechanism , the Meisenheimer complex is a true intermediate that resides in an energy minimum on the reaction coordinate. This pathway is favored when the intermediate is significantly stabilized, which typically requires the presence of strong electron-withdrawing groups (like nitro groups) and a poor leaving group, such as fluoride (B91410). springernature.comresearchgate.net

In a concerted mechanism , the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. The Meisenheimer complex does not exist as a stable intermediate but rather as a transition state structure. researchgate.net Research indicates that SNAr reactions on nitrogen-containing heterocycles, and those involving better leaving groups like chloride and bromide, are more likely to be concerted. springernature.comstackexchange.com For this compound, the mechanism could be borderline, potentially proceeding stepwise at the C-F position and in a more concerted fashion at the C-Br positions.

| Mechanism | Description | Favorable Conditions |

|---|---|---|

| Stepwise (Addition-Elimination) | Involves a stable Meisenheimer intermediate. | Strong electron-withdrawing groups (e.g., -NO₂); poor leaving groups (e.g., -F). springernature.com |

| Concerted (cSNAr) | Single transition state; no stable intermediate. researchgate.net | Heterocyclic rings; good leaving groups (e.g., -Cl, -Br). springernature.comstackexchange.com |

The rate of SNAr reactions on pyridines can be enhanced through catalysis. Lewis acids, including simple salts like lithium halides, can act as effective catalysts. acsgcipr.org They function through σ-complexation, where the Lewis acidic metal cation coordinates to the lone pair of electrons on the pyridine nitrogen. acsgcipr.org This coordination increases the electron deficiency of the pyridine ring, further activating it towards nucleophilic attack and accelerating the substitution reaction.

In addition to Lewis acids, certain transition metal complexes can catalyze SNAr reactions. acsgcipr.orgresearchgate.net These catalysts typically operate through π-complexation, where the metal coordinates to the face of the aromatic ring. acsgcipr.org This interaction also withdraws electron density from the ring, making it more electrophilic and reactive. Ruthenium-based catalysts, for example, have been used to activate aryl chlorides for SNAr, a transformation that is typically challenging. researchgate.net

Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide. nih.govresearchgate.net When applied to polyhalogenated substrates like this compound, this reaction offers excellent chemo- and regioselectivity.

The selectivity is primarily dictated by the first step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity order for this step is C-I > C-Br > C-Cl >> C-F. acs.org The C-F bond is exceptionally strong and generally unreactive under standard Suzuki-Miyaura conditions. Consequently, for this compound, the reaction will occur exclusively at one of the C-Br bonds, leaving the C-F bond intact for potential subsequent transformations.

Between the two C-Br bonds, the C2 position is generally more reactive than the C3 position in palladium-catalyzed cross-couplings of pyridines. nih.govbaranlab.org This is due to the electronic activation by the adjacent nitrogen atom, which facilitates the oxidative addition step. nih.govbaranlab.org Therefore, the Suzuki-Miyaura coupling of this compound with an arylboronic acid is expected to yield the 2-aryl-3-bromo-6-fluoropyridine product with high selectivity.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product | Selectivity Note |

|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Na₂CO₃), Solvent | 2-Aryl-3-bromo-6-fluoropyridine | Reaction occurs selectively at the C2-Br bond due to higher reactivity in oxidative addition compared to C3-Br and the inertness of C6-F. nih.govbaranlab.org |

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex, with a copper(I) co-catalyst, and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction mechanism involves two interconnected catalytic cycles for palladium and copper. libretexts.org The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. libretexts.org

While specific studies detailing the Sonogashira coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similar bromofluoropyridine systems provides a strong basis for predicting its behavior. For instance, the successful Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with a variety of terminal alkynes demonstrates the viability of this transformation on related scaffolds. soton.ac.uk In these reactions, standard conditions such as Pd(PPh₃)₄ as the catalyst and CuI as the co-catalyst in a THF/Et₃N solvent system at room temperature have proven effective. soton.ac.uk

For this compound, regioselectivity becomes a key consideration. The bromine at the C2 position is generally expected to be more reactive than the bromine at the C3 position due to electronic effects and the influence of the adjacent nitrogen atom. The reaction would likely proceed preferentially at the C2 position under controlled conditions.

A representative set of conditions for the Sonogashira coupling, based on analogous reactions, is presented below.

Table 1: Representative Conditions for Sonogashira Coupling of Bromopyridines

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | soton.ac.uk |

| Co-catalyst | Copper(I) iodide (CuI) | soton.ac.uk |

| Base | Triethylamine (Et₃N) | soton.ac.uk |

| Solvent | Tetrahydrofuran (THF) / Triethylamine (Et₃N) | soton.ac.uk |

| Temperature | Room Temperature to 100°C | wikipedia.orgthalesnano.com |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to afford the arylamine product and regenerate the catalyst. libretexts.org

Direct literature on the Buchwald-Hartwig amination of this compound is scarce. However, the reaction is well-established for a wide range of bromopyridines. chemspider.com The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are capable of coupling a diverse array of primary and secondary amines. acsgcipr.org

In applying this reaction to this compound, selective mono-amination would be anticipated, likely at the more activated C2-Br position. The reaction conditions would need to be carefully optimized to control selectivity and avoid competing side reactions.

Table 2: Typical Components for Buchwald-Hartwig Amination

| Component | Examples | Reference |

|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | chemspider.com |

| Ligand | BINAP, XPhos, BrettPhos | libretexts.orgchemspider.com |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | libretexts.org |

| Solvent | Toluene, Dioxane, THF | libretexts.org |

Ullmann-type Reactions

The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of two aryl halides to form a biaryl. organic-chemistry.orgbyjus.com More broadly, Ullmann-type reactions encompass copper-catalyzed nucleophilic aromatic substitutions between aryl halides and various nucleophiles, including amines, phenols, and thiols. organic-chemistry.org These reactions often require high temperatures, although modern ligand-assisted protocols have enabled milder conditions. researchgate.net The mechanism typically involves the formation of an active copper(I) species, which undergoes oxidative addition to the aryl halide. byjus.com

Other Metal-Catalyzed Coupling Transformations

The reactivity of the C-Br bonds in this compound makes it a suitable substrate for a variety of other transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental in constructing complex organic molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl halide with an organoboron reagent (like a boronic acid or ester). It is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents. This compound could be selectively coupled at either bromine position to introduce new aryl or vinyl substituents.

Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene, catalyzed by a palladium complex. It provides a direct method for the arylation of olefins.

Stille Coupling: This reaction involves the coupling of an aryl halide with an organotin compound, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups.

Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent (organomagnesium) to couple with an aryl halide, typically catalyzed by nickel or palladium complexes.

In all these potential reactions, controlling the regioselectivity between the C2-Br and C3-Br positions would be the primary synthetic challenge and opportunity.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, or halogen bond (XB) donor, interacting with a Lewis base (XB acceptor). nih.gov This interaction has emerged as a powerful tool in crystal engineering and supramolecular chemistry due to its strength, directionality, and predictability. mdpi.comrsc.org

Nature and Directionality of Halogen Bonds

The basis of halogen bonding is the anisotropic distribution of electron density around a covalently bonded halogen atom. nih.gov This creates a region of positive electrostatic potential, known as a σ-hole, on the halogen atom's outer surface, directly opposite the covalent bond (e.g., along the C-Br axis). researchgate.net This electrophilic σ-hole can then interact attractively with a region of negative potential on another molecule, such as a lone pair of electrons on a nitrogen atom or another halogen. nih.gov

The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and is enhanced when the halogen is bonded to an electron-withdrawing group. nih.gov In this compound, the electron-withdrawing nature of the fluoropyridine ring enhances the positive character of the σ-holes on both bromine atoms, making them effective XB donors.

Halogen bonds are highly directional, with the R-X···Y angle (where X is the halogen donor and Y is the acceptor) typically approaching 180°. nih.gov This high degree of directionality is a key feature that allows for the precise design of supramolecular architectures. rsc.org The interaction is driven by a combination of electrostatic, charge-transfer, and dispersion forces. researchgate.net

Halogen Bonding in Coordination Polymers and Supramolecular Assemblies

The directional nature of halogen bonds makes this compound an excellent candidate for constructing higher-order structures like coordination polymers and supramolecular assemblies. nih.gov In such assemblies, the bromine atoms of the pyridine ring can act as XB donors, while the pyridine nitrogen or halide anions can act as XB acceptors.

Studies on analogous 2,5-dihalopyridines have shown their ability to form 1-D coordination polymers with copper(I) halides. researchgate.netnih.gov In these structures, the complexes are linked by C-X···A–Cu halogen bonds (where X is the halogen on the pyridine and A is the halide coordinated to copper), forming 3-D supramolecular networks. researchgate.netnih.gov These halogen bonds between the pyridine ligand and the copper-bound halide are often stronger than the C-X···X-C interactions between two pyridine ligands. nih.gov

For this compound, similar behavior is expected. The two bromine atoms provide multiple sites for halogen bonding, potentially leading to the formation of robust and intricate networks. The interplay between coordination to a metal center (via the pyridine nitrogen) and halogen bonding (via the bromine atoms) allows for the rational design of complex solid-state architectures. nih.gov

Differentiating Halogen Bonding from "Fluorine Bonding"

The presence of both bromine and fluorine atoms on the this compound scaffold allows for an examination of different types of halogen-involved, non-covalent interactions. Halogen bonding (XB) is a highly directional, non-covalent interaction where a halogen atom (X) acts as an electrophilic species, interacting with a Lewis base (B), such as a lone pair on a nitrogen or oxygen atom (R-X···B). This electrophilicity arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a σ-hole, located on the outermost portion of the halogen atom along the axis of the R-X covalent bond. nih.govrsc.org

In this compound, the two bromine atoms are potential halogen bond donors. The strength of this donation is significantly enhanced by the electron-withdrawing effects of both the pyridine ring nitrogen and the C6-fluorine atom. These effects increase the magnitude of the positive σ-hole on the bromine atoms, making them more potent XB donors compared to bromine on a less electron-deficient ring. nih.govacs.org The general strength of halogen bond donors follows the trend I > Br > Cl >> F, which is related to the polarizability and electronegativity of the halogen. nih.gov

Conversely, "fluorine bonding" is a much more debated and significantly weaker interaction. Due to fluorine's high electronegativity and low polarizability, it typically possesses a negative electrostatic potential all around its surface and does not form a conventional σ-hole. rsc.org Therefore, it is generally considered a poor halogen bond donor and a better halogen bond acceptor. While some theoretical studies suggest that fluorine can participate in attractive interactions if attached to a very strong electron-withdrawing group, these are fundamentally different from traditional halogen bonds. rsc.org In the context of this compound, the C6-fluorine atom is not expected to act as a halogen bond donor. Instead, the focus of non-covalent interactions involving this molecule is on the bromine atoms at the C2 and C3 positions acting as the electrophilic centers in halogen bonds.

Table 1: Comparison of Halogen and "Fluorine" Bonding Characteristics

| Feature | Halogen Bonding (with Bromine) | "Fluorine Bonding" |

| Donor Atom | Bromine (Br) | Fluorine (F) |

| Interaction Nature | Electrophilic (σ-hole) interaction | Primarily electrostatic/dispersive; not a σ-hole interaction rsc.org |

| Strength | Moderate to Strong (Tunable) | Very Weak / Often Repulsive |

| Key Influencing Factor | Polarizability and σ-hole magnitude nih.gov | High electronegativity |

| Role in this compound | Primary non-covalent interaction donor | Unlikely to act as a donor; may act as a weak acceptor |

Other Significant Organic Transformations

The unique substitution pattern of this compound makes it a versatile substrate for various organic transformations beyond simple substitutions.

The reactivity of the pyridine ring in redox reactions is heavily influenced by its substituents. The presence of three electron-withdrawing halogen atoms (two bromine, one fluorine) makes the pyridine ring in this compound highly electron-deficient.

Oxidation: Pyridine itself is resistant to oxidation. The electron-deficient nature of the this compound ring would make it even less susceptible to oxidation reactions. Harsh conditions would be required, likely leading to decomposition rather than a controlled transformation.

Reduction: The electron-deficient ring is activated towards reduction. This can occur via several pathways, including catalytic hydrogenation or single-electron transfer (SET) processes. In catalytic hydrogenation, the C-Br bonds would likely be cleaved before the more robust C-F bond or the pyridine ring itself. Under SET conditions, such as those used in photoredox catalysis, reduction of a halopyridine can generate a heteroaryl radical. The ease of reduction for halopyridines follows the trend of bond strength and leaving group ability: I > Br > Cl > F. Therefore, one of the C-Br bonds in this compound would be the preferred site for reductive cleavage to form a pyridyl radical intermediate, which could then be trapped by a hydrogen atom source or other reagents.

While direct cyclization of this compound to form a pyrazole (B372694) is not a standard transformation, its structure allows for synthetic sequences that could lead to fused heterocyclic systems. A plausible route to a pyrazolo[3,4-b]pyridine core could involve the reaction of this compound with hydrazine (B178648) (H₂NNH₂).

This reaction would likely proceed via a nucleophilic aromatic substitution (SₙAr) mechanism. The C2 position is highly activated towards nucleophilic attack due to stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom. Therefore, hydrazine would preferentially displace the bromine at C2 to form 2-hydrazinyl-3-bromo-6-fluoropyridine. Subsequent intramolecular cyclization, through nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the C3 carbon and displacement of the second bromine atom, would yield the fused pyrazole ring system. This type of condensation is a common strategy for synthesizing fused N-heterocycles. chim.itias.ac.in

Table 2: Plausible Reaction Steps for Pyrazole Cyclization

| Step | Reactants | Key Intermediate/Product | Reaction Type |

| 1 | This compound + Hydrazine | 2-Hydrazinyl-3-bromo-6-fluoropyridine | Nucleophilic Aromatic Substitution (SₙAr) |

| 2 | Intramolecular reaction | 6-Fluoro-1H-pyrazolo[3,4-b]pyridine | Intramolecular Nucleophilic Substitution / Cyclization |

Direct C-H arylation is a powerful tool in modern organic synthesis that avoids the pre-functionalization of one of the coupling partners. In this context, this compound is well-suited to act as the halogenated arylating agent in palladium-catalyzed C-H activation/arylation reactions. chemrxiv.orgchemrxiv.org

In a typical reaction, an electron-rich or specific C-H bond of another heterocycle (e.g., imidazole, thiazole, furan) or an arene can be functionalized. The this compound would serve as the coupling partner, providing the pyridyl moiety. The reaction generally shows regioselectivity for one of the C-Br bonds. In palladium-catalyzed cross-coupling reactions, oxidative addition into the C-Br bond at the C2 position is often favored over the C3 position due to the electronic influence of the ring nitrogen. This would lead to the selective formation of a C2-arylated product, leaving the C3-bromo and C6-fluoro positions intact for potential further functionalization.

Table 3: Example of a C-H Arylation Reaction

| Component | Role | Example |

| Aryl Halide | Arylating Agent | This compound |

| C-H Substrate | Nucleophilic Partner | Benzene, Furan, Thiophene |

| Catalyst | Facilitates C-H activation and C-C bond formation | Pd(OAc)₂, PdCl₂(dppf) |

| Base | Promotes the reaction | K₂CO₃, Cs₂CO₃, Pivalic Acid |

| Product | C-H arylated compound | 2-(Aryl)-3-bromo-6-fluoropyridine |

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

Future research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis of 2,3-Dibromo-6-fluoropyridine and its derivatives. While classical halogenation and diazotization reactions provide access to such compounds, there is a continuous drive for methodologies with improved atom economy, milder reaction conditions, and enhanced functional group tolerance.

Key areas for development include:

Late-Stage C-H Functionalization: The direct and selective introduction of bromo and fluoro groups onto a pre-functionalized pyridine (B92270) core represents a highly attractive strategy. Future efforts may explore advanced catalytic systems, potentially involving transition metals or photoredox catalysis, to achieve regioselective C-H bromination and fluorination, thereby streamlining synthetic routes.

Flow Chemistry Approaches: The use of microreactor technology could offer significant advantages for the synthesis of polyhalogenated pyridines. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety for exothermic reactions, and easier scalability. A Chinese patent has described a preparation route for related fluoropyridine compounds involving multi-step batch processes; transitioning these to continuous flow could represent a significant advancement.

Enzymatic and Biocatalytic Methods: The exploration of biocatalysis for the regioselective halogenation of pyridine rings is a nascent but promising field. The development of engineered halogenase enzymes could provide an environmentally benign route to this compound and its analogues with high selectivity, avoiding the use of harsh reagents.

A comparative look at potential synthetic strategies is presented in the table below.

| Methodology | Potential Advantages | Potential Challenges |

| Late-Stage C-H Functionalization | Increased synthetic efficiency, access to novel derivatives. | Achieving high regioselectivity, functional group compatibility. |

| Flow Chemistry | Enhanced safety, improved reproducibility, scalability. | Initial setup costs, potential for clogging with solid byproducts. |

| Biocatalysis | High selectivity, environmentally friendly, mild conditions. | Enzyme stability and availability, substrate scope limitations. |

Exploration of New Reactivity Modes

The distinct electronic properties conferred by the three halogen substituents in this compound open the door to a wide array of chemical transformations. Future research is expected to delve deeper into its reactivity, aiming to uncover novel reaction pathways and expand its utility as a synthetic building block.

Promising areas of exploration include:

Orthogonal Functionalization: A key challenge and opportunity lie in the selective functionalization of the C2-Br, C3-Br, and C6-F positions. Research into developing orthogonal reaction conditions, where each position can be addressed independently, would be of immense value. This could involve the strategic use of different transition metal catalysts, such as palladium for Suzuki or Buchwald-Hartwig amination reactions at the bromide positions, and nucleophilic aromatic substitution (SNAr) at the fluoride (B91410) position.

Metal-Halogen Exchange Reactions: The differential reactivity of the C-Br bonds could be exploited in metal-halogen exchange reactions using organolithium or Grignard reagents. Investigating the selectivity of these exchanges at low temperatures could provide access to unique organometallic intermediates for further derivatization.

Photochemical and Electrosynthetic Transformations: The application of photoredox catalysis and electrosynthesis could unlock novel reactivity patterns for this compound. These methods can generate radical intermediates under mild conditions, potentially leading to new C-C and C-heteroatom bond-forming reactions that are not accessible through traditional thermal methods.

Advanced Computational Studies for Predictive Design

Computational chemistry is poised to play an increasingly critical role in guiding the future exploration of this compound. Density Functional Theory (DFT) and other advanced computational methods can provide deep insights into the molecule's electronic structure, reactivity, and potential interactions with biological targets or materials. researchgate.net

Future computational studies could focus on:

Reactivity Prediction: DFT calculations can be employed to predict the relative reactivity of the different halogenated positions towards various reagents. rsc.orgacs.org This includes modeling transition states for SNAr, cross-coupling reactions, and metal-halogen exchange to forecast the most favorable reaction pathways and optimize experimental conditions.

Virtual Screening for Bioactivity: For applications in medicinal chemistry, computational docking and molecular dynamics simulations can be used to screen virtual libraries of derivatives of this compound against a panel of biological targets. This in silico approach can help prioritize the synthesis of compounds with the highest probability of exhibiting desired biological activity.

Materials Property Simulation: In the context of materials science, computational models can predict the electronic and photophysical properties of polymers or small molecules incorporating the this compound moiety. This can guide the design of new materials for applications in organic electronics, such as OLEDs and organic solar cells. rsc.org

| Computational Method | Application in this compound Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Reactivity analysis, reaction mechanism elucidation. | Regioselectivity of functionalization, kinetic and thermodynamic parameters. |

| Molecular Docking | Virtual screening for drug discovery. | Binding affinities and modes to biological targets. |

| Molecular Dynamics (MD) | Simulation of ligand-protein complexes, material structures. | Stability of interactions, conformational changes, bulk material properties. |

Expansion of Applications in Emerging Fields

The unique substitution pattern of this compound makes it an attractive building block for a variety of advanced applications. Future research is expected to expand its use beyond traditional agrochemical and pharmaceutical intermediates into more emergent scientific and technological domains.

Potential growth areas for applications include:

Organic Electronics: The electron-deficient nature of the pyridine ring, enhanced by the fluorine atom, makes this scaffold a promising component for n-type organic semiconductors. rsc.org Future work could involve incorporating this compound into conjugated polymers or small molecules for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). syngeneintl.comrsc.org

Chemical Biology and Probe Development: The ability to selectively functionalize the different positions of the pyridine ring could be leveraged to create sophisticated molecular probes. For instance, one position could be used to attach a fluorescent reporter, another a reactive group for target engagement, and the third a linker for immobilization or delivery.

Supramolecular Chemistry and Crystal Engineering: The halogen atoms on the pyridine ring can participate in halogen bonding, a non-covalent interaction that is increasingly being used for the rational design of crystal structures and supramolecular assemblies. Future studies could explore the use of this compound as a tecton for the construction of complex, functional supramolecular architectures.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dibromo-6-fluoropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation of pyridine derivatives. For bromination, N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) at 0–50°C can achieve regioselective substitution . Fluorination may employ KF or AgF in polar aprotic solvents like DMSO, leveraging nucleophilic aromatic substitution (SNAr) under inert conditions .

- Key Variables : Temperature, solvent polarity, and stoichiometry of halogenating agents.

- Example Protocol :

| Step | Reagents/Conditions | Target Position | Yield (%) |

|---|---|---|---|

| Bromination | NBS, FeBr₃, CH₂Cl₂, 25°C | 2,3-positions | 65–75 |

| Fluorination | KF, DMSO, 80°C | 6-position | 50–60 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine and bromine substituents induce deshielding and splitting patterns. For example, the 6-fluoro group causes distinct coupling in adjacent protons (J ~ 8–10 Hz) .

- X-ray Crystallography : SHELX and WinGX are critical for structural refinement. Heavy atoms (Br, F) enhance electron density maps, aiding in resolving positional disorder.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 273.8 for C₅H₂Br₂FN).

Q. How do electronic effects of bromine and fluorine influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine at the 2- and 3-positions activates the pyridine ring for Suzuki-Miyaura coupling due to its strong electron-withdrawing effect. Fluorine at the 6-position further stabilizes intermediates via inductive effects .

- Reactivity Table :

| Reaction Type | Catalyst | Coupling Partner | Yield (%) |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | 70–85 |

| Buchwald-Hartwig | Pd₂(dba)₃ | Aniline | 60–75 |

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallographic data be resolved for this compound?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC or TLC. Impurities may skew NMR integration.

- Step 2 : Re-examine crystallographic models (e.g., using SHELXL ) for thermal motion or disorder. Heavy atoms like Br may cause absorption errors, requiring empirical corrections.

- Step 3 : Compare DFT-calculated NMR shifts (Gaussian, B3LYP/6-31G*) with experimental data to identify outliers .

Q. What strategies improve regioselectivity in bromination of fluoropyridine precursors?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA or LiTMP to deprotonate the 3-position, followed by quenching with Br₂ .

- Steric Control : Bulky substituents at the 4-position (e.g., methyl) can block undesired bromination sites.

- Case Study :

Substituting 6-fluoro-3-methylpyridine with Br₂ in CHCl₃ yields 85% 2,3-dibromo product, while unsubstituted analogs show <50% selectivity .

Q. How can computational models predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential (ESP) surfaces. Fluorine’s electronegativity creates partial positive charges at adjacent carbons, favoring SNAr .

- Kinetic Simulations : Use software like Gaussian or ORCA to model transition states. For example, methoxide attack at the 4-position has a ΔG‡ of 25 kcal/mol vs. 18 kcal/mol at the 2-position, explaining observed regioselectivity .

Data Contradiction Analysis

Q. How to address conflicting HPLC and NMR purity assessments?

- Methodological Answer :

- Scenario : HPLC indicates 98% purity, but NMR shows extra peaks.

- Resolution :

Check for solvent residues (e.g., DMSO-d₆ in NMR) or column degradation in HPLC.

Use 2D NMR (HSQC, HMBC) to assign unexpected peaks to degradation products or stereoisomers.

Repeat HPLC with a different mobile phase (e.g., acetonitrile/water vs. methanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.